REACTION_SMILES
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[C:15]1(=[O:25])[c:16]2[c:17]([cH:21][cH:22][cH:23][cH:24]2)[C:18](=[O:20])[NH:19]1.[CH:27]([Cl:28])([Cl:29])[Cl:30].[Cl:1][CH2:2][Cl:3].[Cl:4][c:5]1[c:6]([F:14])[n:7][c:8]([F:13])[c:9]([F:12])[c:10]1[F:11].[K:26]>>[Cl:4][c:5]1[c:6]([F:14])[n:7][c:8]([F:13])[c:9]([F:12])[c:10]1[N:19]1[C:15](=[O:25])[c:16]2[c:17]([cH:21][cH:22][cH:23][cH:24]2)[C:18]1=[O:20]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1NC(=O)c2ccccc21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Fc1nc(F)c(Cl)c(F)c1F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K]
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Name
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Type
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product
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Smiles
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O=C1c2ccccc2C(=O)N1c1c(F)c(F)nc(F)c1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |